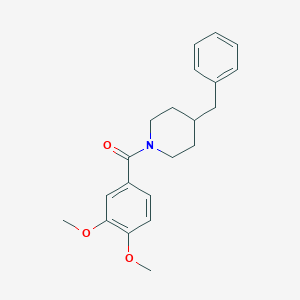

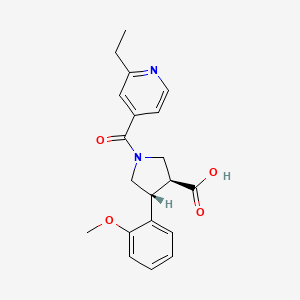

![molecular formula C18H18N2O2 B5516401 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5516401.png)

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide, also known as BMIPP, is a radiopharmaceutical that is used for myocardial imaging. It was first developed in Japan in the 1980s and has since been widely used in clinical practice.

Scientific Research Applications

Anticonvulsant and Neuroprotective Applications

A study demonstrated that derivatives of N-(substituted benzothiazol-2-yl)amide possess significant anticonvulsant and neuroprotective effects. One compound, in particular, was highlighted for its effectiveness in reducing levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating its potential as a safer and effective anticonvulsant with neuroprotective capabilities (Hassan, Khan, & Amir, 2012).

Antimicrobial Activity

A study focused on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, synthesized via copper-catalyzed azide-alkyne cycloaddition, showcased their ability to inhibit cancer cell growth, indicating their potential as antimicrotubule agents. The study highlighted one compound with exceptionally low IC50 values against breast tumor cells, suggesting its suitability for further exploration in antimicrobial applications (Stefely et al., 2010).

Imaging and Diagnostic Applications

The development of a radiolabelled matrix metalloproteinase inhibitor for PET studies highlighted the potential of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide analogs in imaging. This application is essential for non-invasive diagnostic procedures, offering a fully automated radiosynthesis process for the compound, indicating its potential in clinical imaging studies (Wagner et al., 2011).

Aroma Applications

Research into aroma-active Strecker aldehydes from 3-oxazolines identified novel aroma precursors capable of releasing specific aldehydes upon hydrolysis. This study opens pathways for using such compounds in flavor and fragrance applications, demonstrating their ability to significantly influence aroma profiles in food and consumer products (Granvogl, Beksan, & Schieberle, 2012).

COX-2 Inhibition for Anti-inflammatory Purposes

The synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides showcased their potential as selective COX-2 inhibitors. This research is particularly relevant for developing new anti-inflammatory agents, emphasizing the critical role of fluorine atom introduction in enhancing selectivity and potency (Hashimoto et al., 2002).

Advanced Material Applications

The study on polybenzoxazine with phenylnitrile functional groups explored the synthesis and characteristics of novel monomers for advanced material applications. This research highlights the potential of such compounds in creating materials with improved thermal stability and dynamic mechanical properties, offering new possibilities in high-performance polymers (Qi et al., 2009).

properties

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12(2)10-17(21)19-14-7-5-6-13(11-14)18-20-15-8-3-4-9-16(15)22-18/h3-9,11-12H,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAJPPVMGPFHNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5516322.png)

![N'-(3,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5516335.png)

![{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B5516364.png)

![1-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5516367.png)

![1-[5-(4-methoxyphenyl)-2-furoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5516392.png)

![2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5516396.png)

![N-cyclohexyl-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5516417.png)

![1-[2-(1H-indol-3-yl)-1-methylethyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B5516419.png)

![N'-(2,3-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5516423.png)